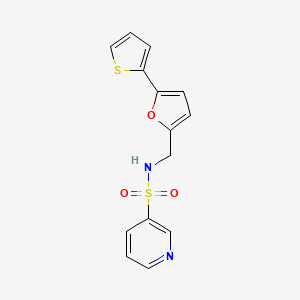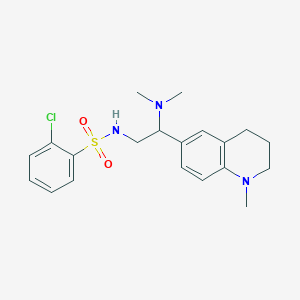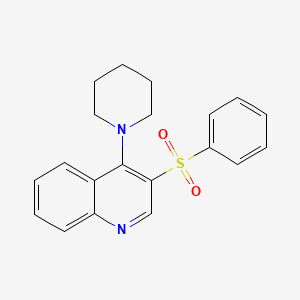
N-((5-(thiophen-2-yl)furan-2-yl)methyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)pyridine-3-sulfonamide, also known as TFPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Corrosion Inhibition
N-((5-(thiophen-2-yl)furan-2-yl)methyl)pyridine-3-sulfonamide and its derivatives have been evaluated for their effectiveness in corrosion inhibition, particularly for mild steel in sulfuric acid medium. Studies have shown that compounds like 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid (FSM) exhibit significant inhibition efficiency, which increases with the concentration of the inhibitor but decreases with a rise in temperature. The mechanism involves mixed-type inhibition and the formation of a protective film on the metal surface, following the Langmuir adsorption isotherm. Techniques such as weight loss studies, electrochemical methods, Fourier transform infrared spectroscopy, and Ultraviolet–visible absorption spectral analysis confirm these findings (Sappani & Karthikeyan, 2014).
Antiproliferative Agents
The compound's structure has been the basis for synthesizing new derivatives with potential antiproliferative activities against various cancer cell lines. Research involving the synthesis of novel N,N-dimethylbenzenesulfonamide derivatives, including those with pyridine and thiophene moieties, has shown promising results. These derivatives were tested against the human breast cancer cell line MCF-7, with several compounds exhibiting higher antiproliferative activity than the standard drug doxorubicin. Molecular docking studies further support these findings, indicating potential mechanisms of action against cancer cells (Bashandy et al., 2014).
Aromatic Sulfide Synthesis
N-((5-(thiophen-2-yl)furan-2-yl)methyl)pyridine-3-sulfonamide derivatives have also been utilized in the synthesis of aromatic sulfides through palladium-catalyzed cross-coupling reactions. This innovative approach employs Na2S2O3 as a sulfurating agent, enabling the efficient production of aromatic thioethers. The methodology is notable for its broad applicability to various aromatic and heteroaromatic compounds, including pyridine, furan, and thiophene, and offers an environmentally friendly alternative to traditional sulfide synthesis methods (Qiao, Wei, & Jiang, 2014).
properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-13(19-11)14-4-2-8-20-14/h1-8,10,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZNUYGIAVOPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[4-(Hydroxymethyl)phenyl]methyl]piperazin-1-yl]acetonitrile](/img/structure/B2589062.png)


![2-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2589068.png)


![5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2589074.png)
![[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate](/img/structure/B2589076.png)

![N-(2-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2589078.png)

![4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate](/img/structure/B2589081.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2589085.png)